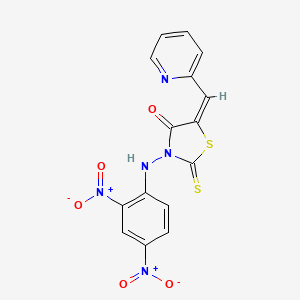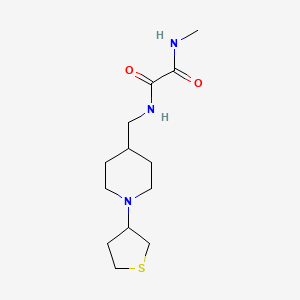
2-methoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)nicotinamide is a chemical compound that has been synthesized for scientific research purposes. It is a relatively new compound and has not been extensively studied yet. However, the potential applications of this compound in scientific research are promising.
Wissenschaftliche Forschungsanwendungen
Utilization in Biochemical Processes
Nicotinamide derivatives, including structures similar to 2-methoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)nicotinamide, have been studied for their biochemical roles and applications. For example, the metabolism of various nicotinamide derivatives by mammals, insects, and bacteria has been explored, highlighting their significance in processes such as the prevention of pellagra and their formation in the mammalian body post-administration of nicotinic acid or nicotinamide (Ellinger, Fraenkel, & Abdel Kader, 1947) (Ellinger, Fraenkel, & Abdel Kader, 1947).
Chemical Synthesis and Applications
Significant attention has been given to the synthesis of compounds based on the tetrahydro-2H-pyran-4-yl structure for various applications. Agekyan and Mkryan (2015) described the synthesis of p-aminobenzoic acid diamides utilizing 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride, indicating the potential of these structures in synthesizing bioactive compounds (Agekyan & Mkryan, 2015).
Structural and Functional Analysis
The structural analysis and synthesis of related compounds provide insights into their potential applications in medicinal chemistry and drug development. For instance, the synthesis and evaluation of derivatives for antimicrobial and anticoccidial activities demonstrate the therapeutic potential of these compounds (Georgiadis, 1976) (Georgiadis, 1976). Additionally, structural studies, such as those by Kumara et al. (2017), offer valuable information on the crystal packing and molecular interactions of these compounds, which is crucial for understanding their biochemical properties and potential drug interactions (Kumara et al., 2017).
Therapeutic Potential
Research into the therapeutic applications of nicotinamide derivatives has shown promising results. Brzozowski et al. (2008) investigated the gastroprotective effects of 1-methylnicotinamide against acute gastric lesions, highlighting the potential of nicotinamide derivatives in treating gastrointestinal disorders (Brzozowski et al., 2008).
Molecular Recognition and Enzyme Inhibition
Understanding the molecular recognition and inhibition mechanisms of enzymes by nicotinamide derivatives can lead to significant advances in drug development. Peng et al. (2011) elucidated the structural basis of substrate recognition in human nicotinamide N-methyltransferase, which plays a crucial role in metabolic pathways and is expressed at high levels in several cancers (Peng et al., 2011).
Eigenschaften
IUPAC Name |
2-methoxy-N-[oxan-4-yl(thiophen-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-21-17-13(4-2-8-18-17)16(20)19-15(14-5-3-11-23-14)12-6-9-22-10-7-12/h2-5,8,11-12,15H,6-7,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKHYJGAUYNGNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC(C2CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2580272.png)

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2580278.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2580279.png)


![N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)


![N-[5-acetyl-1-(3,4-dimethoxyphenethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide](/img/structure/B2580289.png)
![N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2580290.png)

